molecular formula C17H17N3O B11114971 N-(1H-benzimidazol-2-yl)-4-(propan-2-yl)benzamide

N-(1H-benzimidazol-2-yl)-4-(propan-2-yl)benzamide

Cat. No.: B11114971
M. Wt: 279.34 g/mol
InChI Key: ASVIMNLLHYIMTM-UHFFFAOYSA-N
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Description

N-(1H-1,3-Benzodiazol-2-yl)-4-(propan-2-yl)benzamide is a chemical compound with the molecular formula C18H19N3O It is known for its unique structure, which includes a benzodiazole ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-4-(propan-2-yl)benzamide typically involves the reaction of 2-aminobenzimidazole with 4-isopropylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-Benzodiazol-2-yl)-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1H-1,3-Benzodiazol-2-yl)-4-(propan-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-Benzodiazol-2-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(1H-1,3-Benzodiazol-2-yl)-4-ethylbenzamide: Similar structure but with an ethyl group instead of an isopropyl group.

    N-(1H-1,3-Benzodiazol-2-yl)-4-(tert-butyl)benzamide: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

N-(1H-1,3-Benzodiazol-2-yl)-4-(propan-2-yl)benzamide stands out due to its specific isopropyl substitution, which can influence its chemical reactivity, biological activity, and physical properties. This unique substitution pattern may enhance its binding affinity to certain molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H17N3O/c1-11(2)12-7-9-13(10-8-12)16(21)20-17-18-14-5-3-4-6-15(14)19-17/h3-11H,1-2H3,(H2,18,19,20,21)

InChI Key

ASVIMNLLHYIMTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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